molecular formula C24H29F3N2O2 B4421897 N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide

Cat. No.: B4421897
M. Wt: 434.5 g/mol
InChI Key: OPMFLCWEVKCZAK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide
  • (2-methoxy-4-methylphenyl)(phenyl)methanone
  • 4-(methoxy-phenyl-methyl)-biphenyl

Uniqueness

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide is unique due to its combination of a piperidine ring, trifluoromethyl group, and methoxy group. This structure imparts specific chemical and biological properties that distinguish it from similar compounds. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N2O2/c1-17-14-20(31-2)10-11-22(17)28-23(30)12-9-18-6-5-13-29(15-18)16-19-7-3-4-8-21(19)24(25,26)27/h3-4,7-8,10-11,14,18H,5-6,9,12-13,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMFLCWEVKCZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxy-2-methylphenyl)-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]propanamide

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